Azd-8186

Catalog No.
S548350
CAS No.
1627494-13-6
M.F
C24H25F2N3O4
M. Wt
457.4
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azd-8186

CAS Number

1627494-13-6

Product Name

Azd-8186

IUPAC Name

8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide

Molecular Formula

C24H25F2N3O4

Molecular Weight

457.4

InChI

InChI=1S/C24H25F2N3O4/c1-14(27-18-11-16(25)10-17(26)12-18)19-8-15(24(31)28(2)3)9-20-21(30)13-22(33-23(19)20)29-4-6-32-7-5-29/h8-14,27H,4-7H2,1-3H3/t14-/m1/s1

InChI Key

LMJFJIDLEAWOQJ-CQSZACIVSA-N

SMILES

CC(C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

AZD8186; AZD 8186; AZD-8186.

Description

The exact mass of the compound Azd-8186 is 457.18131 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AZD-8186 is a small molecule inhibitor that targets phosphatidylinositol 3-kinase beta (PI3Kβ) and delta (PI3Kδ) []. These enzymes are part of a cell signaling pathway involved in cell growth, proliferation, and survival. Mutations or alterations in this pathway are frequently observed in various cancers [, ].

Mechanism of Action

AZD-8186 works by specifically binding to the ATP-binding pocket of PI3Kβ and PI3Kδ, thereby preventing their activity. This inhibition disrupts the downstream signaling cascade, leading to decreased cell growth and survival, ultimately promoting cell death in cancer cells [, ].

Preclinical Studies

Preclinical studies using cell lines and animal models have shown promising anti-tumor activity of AZD-8186, particularly in cancers with PTEN deficiency (PTEN is a tumor suppressor gene that negatively regulates PI3K signaling) [, ]. AZD-8186 demonstrated effectiveness as a monotherapy and even greater efficacy when combined with other anti-cancer drugs targeting different points in the signaling pathway [, ].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3

Exact Mass

457.18131

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Azd-8186

Dates

Modify: 2023-08-15
1: Barlaam B, Cosulich S, Degorce S, Fitzek M, Green S, Hancox U, Lambert-Van Der Brempt C, Lohmann JJ, Maudet M, Morgentin R, Pasquet MJ, Peru A, Plé P, Saleh T, Vautier M, Walker M, Ward L, Warin N. Discovery of (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chrom ene-6-carboxamide (AZD8186): A Potent and Selective Inhibitor of PI3Kβ and PI3Kδ for the treatment of PTEN-deficient cancers. J Med Chem. 2014 Dec 16. [Epub ahead of print] PubMed PMID: 25514658.
2: Hancox U, Cosulich S, Hanson L, Trigwell C, Lenaghan C, Ellston R, Dry H, Crafter C, Barlaam B, Fitzek M, Smith PD, Ogilvie D, D'Cruz C, Castriotta L, Wedge SR, Ward L, Powell S, Lawson M, Davies BR, Harrington EA, Foster E, Cumberbatch M, Green S, Barry ST. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN deficient breast and prostate tumour alone and in combination with docetaxel. Mol Cancer Ther. 2014 Nov 14. pii: molcanther.0406.2014. [Epub ahead of print] PubMed PMID: 25398829.
3: Marques RB, Aghai A, de Ridder CM, Stuurman D, Hoeben S, Boer A, Ellston RP, Barry ST, Davies BR, Trapman J, van Weerden WM. High Efficacy of Combination Therapy Using PI3K/AKT Inhibitors with Androgen Deprivation in Prostate Cancer Preclinical Models. Eur Urol. 2014 Sep 11. pii: S0302-2838(14)00806-9. doi: 10.1016/j.eururo.2014.08.053. [Epub ahead of print] PubMed PMID: 25220373.

Explore Compound Types